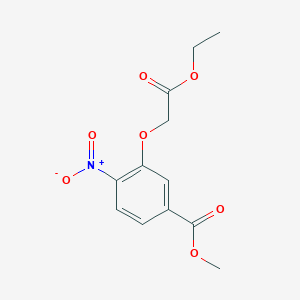

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate” involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate (K2CO3) and acetone . The reaction is carried out at 65°C for 24 hours .Molecular Structure Analysis

The molecular structure of “methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate” has been determined using X-ray crystallography . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 12.180(3) Å, b = 13.813(4) Å, c = 7.842(2) Å, and β = 93.917(4)° . The molecular structure includes various atoms with specific atomic coordinates and displacement parameters .Scientific Research Applications

Crystallography and Structural Analysis

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate has been utilized in crystallography to determine molecular and crystal structures. The compound’s ability to form crystals suitable for X-ray diffraction makes it valuable for studying molecular conformations and interactions . This can provide insights into the stability of the compound and its potential interactions with other molecules, which is crucial for the development of new materials and drugs.

Organic Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing various derivatives due to the presence of functional groups that can undergo further chemical reactions . It’s particularly useful in the synthesis of complex molecules where precise functional group manipulation is required.

Medicinal Chemistry

The nitrobenzoate moiety of the compound is of interest in medicinal chemistry. Compounds with this functional group have been explored for their potential pharmacological activities. Research into the modification of this compound could lead to the development of new therapeutic agents .

Agricultural Chemistry

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate may find applications in the development of agrochemicals. Its structural properties could be modified to create compounds with herbicidal or pesticidal activities, contributing to the protection of crops and yield optimization .

Material Science

This compound’s structural features are significant for material science applications. Its molecular rigidity and potential for intermolecular interactions can be harnessed in the design of novel polymers or coatings with specific mechanical and chemical properties .

Environmental Science

In environmental science, the study of such compounds can lead to the development of sensors or indicators for the presence of specific substances in the environment. The nitro group, in particular, can be part of redox reactions, which is a useful property for detecting environmental pollutants .

Biochemistry

The compound’s interactions with biological molecules can be studied to understand its behavior in living systems. This can include its metabolism, bioavailability, and potential as a bioactive compound in various biochemical pathways .

Analytical Chemistry

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate can be used as a standard or reagent in analytical chemistry due to its well-defined structure and properties. It could be used in chromatography, spectroscopy, or as a calibration standard in mass spectrometry .

properties

IUPAC Name |

methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO7/c1-3-19-11(14)7-20-10-6-8(12(15)18-2)4-5-9(10)13(16)17/h4-6H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQWLHPOXJZYHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650077 |

Source

|

| Record name | Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | |

CAS RN |

214848-28-9 |

Source

|

| Record name | Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)

![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)

![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)

![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)